Enantiomer LLOQ Validation
In a validated LC-MS/MS method for the enantiomeric separation of stiripentol in human plasma, Stiripentol-d9 was used as the internal standard for both enantiomers, enabling a Lower Limit of Quantification (LLOQ) of 10 ng/mL [1]. This high sensitivity is critical for accurately measuring low drug concentrations in pharmacokinetic studies. While the study does not compare LLOQ with unlabeled stiripentol directly, the use of a deuterated internal standard is standard practice to achieve such low quantification limits, whereas unlabeled stiripentol would co-elute and fail to correct for matrix effects [2].
| Evidence Dimension | Analytical Sensitivity (Lower Limit of Quantification, LLOQ) |
|---|---|
| Target Compound Data | 10 ng/mL |
| Comparator Or Baseline | Unlabeled stiripentol (inferred baseline: would not correct for matrix effects, resulting in higher LLOQ or inaccurate quantification). |
| Quantified Difference | Enables a validated LLOQ of 10 ng/mL. |
| Conditions | Human plasma, reverse-phase LC-MS/MS, electrospray ionization positive mode, Lux Amylose-2 column. |
Why This Matters
This validated LLOQ demonstrates the critical role of Stiripentol-d9 in achieving regulatory-grade sensitivity for therapeutic drug monitoring and pharmacokinetic studies.
- [1] Dubey, N. K., Jain, P., Haq, K. U., & Fozdar, B. I. (2020). Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. Separation Science Plus, 3(8), 345-354. View Source
- [2] Veeprho. (2024). Stiripentol-D9. Retrieved from https://veeprho.com/1185239-64-8-stiripentol-d9/ View Source
